molecular formula C11H14F3N3 B2942144 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 220459-53-0

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2942144
CAS No.: 220459-53-0
M. Wt: 245.249
InChI Key: HOYSODSNWMPVMO-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is an organic compound that features a piperazine ring substituted with a trifluoromethyl group on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Methyl-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-Methyl-4-[3-(trifluoromethyl)benzyl]piperazine
  • 1-Methyl-4-[3-(trifluoromethyl)thiazol-2-yl]piperazine

Uniqueness: 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-16-5-7-17(8-6-16)10-9(11(12,13)14)3-2-4-15-10/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYSODSNWMPVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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